盐酸普罗罗克桑

描述

Proroxan, also known as pyrroxane and pirroksan, is a pharmaceutical drug used as an antihypertensive and in the treatment of Ménière’s disease, motion sickness, and allergic dermatitis . It is a non-selective alpha-blocker (α-adrenoreceptor antagonist) .

Molecular Structure Analysis

Proroxan hydrochloride has a molecular formula of C21H23NO3.ClH and a molecular weight of 373.873 .Chemical Reactions Analysis

The solubility and stability of Proroxan were investigated at various pH values . It was found that Proroxan solubility was reduced for 3 < pH < 5.5, which corresponded to the protonated species .Physical And Chemical Properties Analysis

Proroxan hydrochloride has a molecular formula of C21H23NO3 and a molecular weight of 337.419 g/mol .科学研究应用

溶解度和稳定性

研究探索了盐酸普罗罗克桑(1-(2,3-二氢-1,4-苯二氧杂环-6-基)-3-(3-苯基-1-吡咯烷基)-1-丙酮盐酸盐)的溶解度和稳定性,特别是在不同 pH 值下。结果发现,在 3 到 5.5 之间的 pH 值(对应于其质子化物质)范围内,其溶解度降低。这种行为对于有机碱盐来说是不寻常的,表明其质子化和未质子化分子之间可能存在络合,影响了使用剂型和递送系统的制剂的开发,以在胃中最大程度地吸收 (Krechetov, Nifontova, Dolotova, & Veselov, 2018).

用于缓释片剂的制粒

另一项研究重点关注普罗罗克桑浮型缓释口服片的制造技术。该研究涉及用含有普罗罗克桑的亲水基质对发泡成分进行湿法制粒。该工艺成功地生产出具有所需浮力滞后时间、浮动时间和普罗罗克桑释放动力学的片剂,突出了其在优化这些片剂的胃滞留特性的应用 (Nifontova, Krechetov, Dolotova, Buyukli, Akhmetzyanova, & Krasnyuk, 2018).

临床药理学

对普罗罗克桑(吡咯烷)的药理学和临床药理学文献和研究的回顾强调了其开发和定位,主要用于治疗间脑疾病,如植物神经危象。最初作为 α-肾上腺素能受体阻滞剂开发,它在治疗这些特定疾病方面找到了普及和明确的方向,展示了其在不同医学领域的应用的多功能性 (Shabanov, 2020).

作用机制

属性

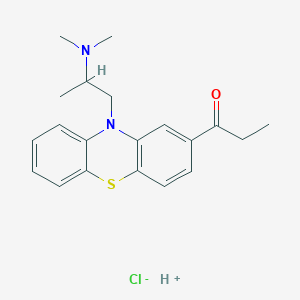

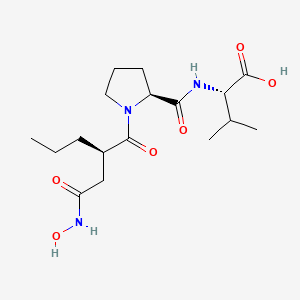

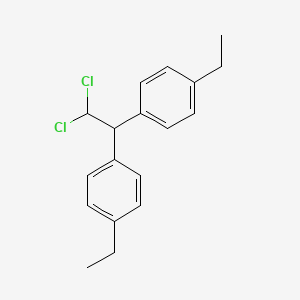

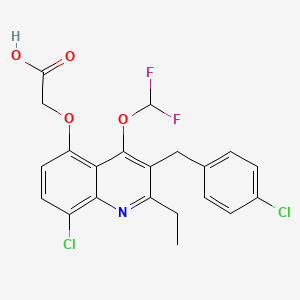

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPGRDQMBPRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33743-96-3 (Parent) | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70954647 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Proroxan hydrochloride | |

CAS RN |

33025-33-1 | |

| Record name | 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROROXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Pirroksan?

A1: Pirroksan (Proroxan hydrochloride) functions as an α-adrenergic blocking agent. [, ] This means it blocks the action of norepinephrine, a neurotransmitter, at α-adrenergic receptors. This blockage prevents the typical physiological responses associated with α-adrenergic receptor activation, such as vasoconstriction.

Q2: How does Pirroksan impact the physiological response to renal ischemia?

A2: Studies in rats have shown that Pirroksan can ameliorate the negative metabolic consequences of renal ischemia. [, ] By blocking α-adrenergic receptors, Pirroksan may improve renal blood flow and reduce the damage caused by oxygen deprivation. This protective effect is linked to increased activity of oxidative processes and enhanced glycolysis, leading to improved energy supply for crucial nephron functions like filtration and reabsorption. [, ]

Q3: Does Pirroksan affect cerebral blood flow and oxygenation?

A3: Research on anesthetized animals suggests that the impact of Pirroksan on cerebral blood flow is dependent on changes in systemic arterial blood pressure. [] Interestingly, unlike Methylapogalanthamine, Pirroksan administration doesn't significantly alter cerebral blood flow or brain tissue oxygen consumption when blood pressure is controlled. []

Q4: Has Pirroksan demonstrated any effects on behavioral responses in animal models?

A4: Studies exploring the effects of various psychotropic agents on morphine withdrawal in mice revealed that Pirroksan, at a dosage of 10 mg/kg, could suppress the behavioral manifestations of withdrawal. [, ] Specifically, Pirroksan decreased both emotional hyperactivity and jumping activity in these animals. [, ]

Q5: Are there potential applications of Pirroksan in addressing reproductive challenges in livestock?

A5: Preliminary research in pigs suggests that the combined administration of Pirroksan with the antioxidant Bio 50 may hold promise in supporting reproductive function after farrowing. [] While the exact mechanisms remain to be elucidated, this combination appears to positively influence physiological and biochemical parameters during this critical period. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。